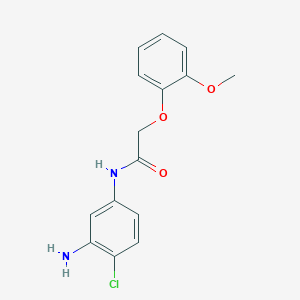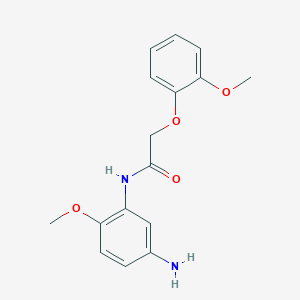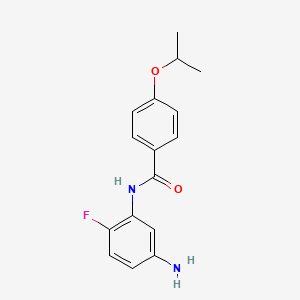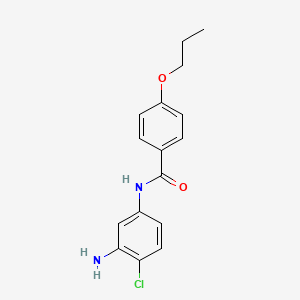![molecular formula C12H16BrN B1450209 N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine CAS No. 1872948-05-4](/img/structure/B1450209.png)
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine
Vue d'ensemble
Description
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine, also known as N-Bromo-5-methyl-cyclobutanamine, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that can be synthesized from a variety of starting materials, including bromoacetone, methylbenzyl bromide, and cyclobutyl bromide. N-Bromo-5-methyl-cyclobutanamine has been used as a reagent in organic synthesis and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Toxicity Assessment
A study focused on the synthesis and toxicity assessment of 3-oxobutanamide derivatives, including compounds with bromine substituents, revealed their potential toxicological effects. Specifically, compound 5, featuring a bromine substituent, displayed marked cellular and mitochondrial toxicity, suggesting the influence of bromine on toxicity levels. The study proposed using antioxidants and mitochondrial/lysosomal protective agents to decrease the toxicity, providing a pathway for safer application in drug development (Razzaghi-Asl et al., 2017).
Synthesis and Characterization of Research Chemicals
Another research project detailed the synthesis and characterization of a 'research chemical,' highlighting the importance of identifying and differentiating isomers in the development of new compounds. The study serves as a reminder of the challenges in labeling and identifying research chemicals, crucial for their potential therapeutic applications (McLaughlin et al., 2016).
Anti-inflammatory and Anticancer Activities
A series of celecoxib derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, indicating its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Palladium-catalyzed Synthesis
Research on palladium-catalyzed reactions involving cyclobutanones and aryl bromides to produce arylated benzolactones demonstrated the utility of such methodologies in synthesizing complex molecules. This highlights the role of palladium catalysis in advancing synthetic chemistry for pharmaceutical applications (Matsuda et al., 2008).
Oxidant Properties and Biological Activity Screening
The study on the synthesis and oxidant properties of a novel compound showcased the importance of investigating the biological effects of synthetic compounds. The findings suggested the potential impact of such compounds on physiological parameters, emphasizing the need for comprehensive biological activity screenings (Karatas et al., 2006).
Propriétés
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-5-10(7-11(13)6-9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRNBRJGFMRJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
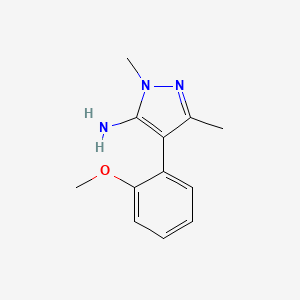
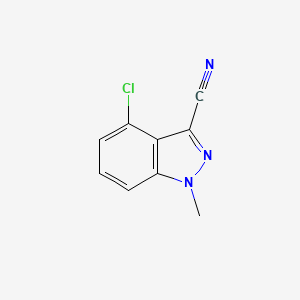
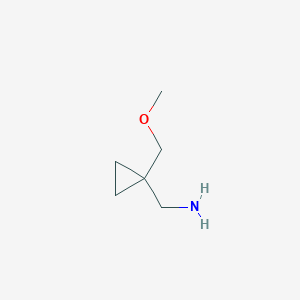
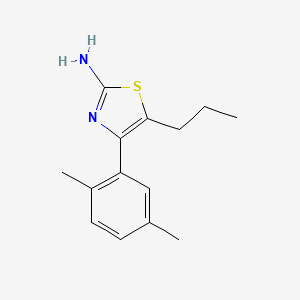
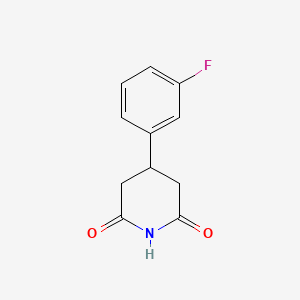
![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)
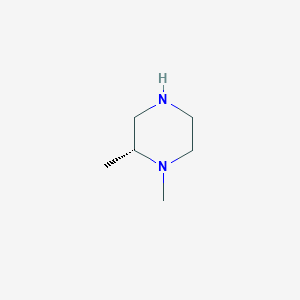
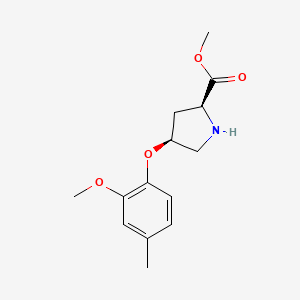
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)
